molecular formula C8H9BrCl3N B6208095 [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride CAS No. 2703781-84-2

[(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride

Cat. No. B6208095
CAS RN: 2703781-84-2
M. Wt: 305.4
InChI Key:
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Description

2-Bromo-3,5-dichlorophenyl)methyl)(methyl)amine hydrochloride, also known as BDCM, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 284.7 g/mol and a boiling point of 244-245 °C. BDCM is a versatile compound that has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. BDCM is also used as a reagent in organic synthesis, as a precursor for producing other compounds, and as a catalyst in chemical reactions.

Scientific Research Applications

[(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride has found a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a precursor for producing other compounds, and as a catalyst in chemical reactions. [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride has also been used in the synthesis of drugs, such as antimalarial agents, and in the synthesis of other organic compounds, such as dyes and pigments. [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride has also been used in the study of enzyme inhibitors, as well as in the study of the structure and function of proteins.

Mechanism of Action

[(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride is known to act as an inhibitor of enzymes, particularly those involved in the metabolism of drugs. [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride binds to enzymes and prevents them from catalyzing the breakdown of drugs, thus increasing the amount of drug available for absorption. [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride has also been found to bind to other proteins, such as those involved in the regulation of gene expression and those involved in the synthesis of neurotransmitters.
Biochemical and Physiological Effects
[(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of drugs, thus increasing their bioavailability. [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride has also been found to have a variety of effects on enzymes, proteins, and gene expression. In addition, [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride has been found to have an antifungal effect, as well as an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

[(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride has several advantages for use in laboratory experiments. It is a versatile compound that has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride is also relatively inexpensive and easy to obtain. Additionally, [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride is relatively stable and can be stored for long periods of time without degradation.
However, [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride also has some limitations for use in laboratory experiments. [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride is a relatively toxic compound, and therefore must be handled with caution. Additionally, [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride is highly reactive and can react with other compounds, which can lead to contamination. Furthermore, [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride is a relatively unstable compound and can degrade over time.

Future Directions

There are a variety of potential future directions for research involving [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride. One potential direction is the development of more efficient synthesis methods for [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride. Additionally, further research into the biochemical and physiological effects of [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride could lead to a better understanding of its potential therapeutic applications. Furthermore, research into the mechanism of action of [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride could lead to the development of more effective inhibitors of enzymes and other proteins. Finally, research into the use of [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride as a reagent in organic synthesis could lead to the development of new compounds and materials.

Synthesis Methods

[(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride can be synthesized using a two-step process. The first step involves the reaction of 2-bromo-3,5-dichlorobenzaldehyde with methyl amine in an aqueous solution. This reaction produces the intermediate 2-bromo-3,5-dichlorophenyl)methyl)(methyl)amine. The second step involves the addition of hydrochloric acid to the intermediate, which yields the desired product, [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride involves the reaction of 2-bromo-3,5-dichlorobenzyl chloride with methylamine hydrochloride.", "Starting Materials": [ "2-bromo-3,5-dichlorobenzyl chloride", "methylamine hydrochloride" ], "Reaction": [ "Step 1: Dissolve 2-bromo-3,5-dichlorobenzyl chloride in anhydrous tetrahydrofuran (THF).", "Step 2: Add methylamine hydrochloride to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with cold THF.", "Step 4: Dry the product under vacuum to obtain [(2-bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride." ] }

CAS RN

2703781-84-2

Molecular Formula

C8H9BrCl3N

Molecular Weight

305.4

Purity

95

Origin of Product

United States

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